3-Methyl-4-hydroxyaminopyridine 1-oxide
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Overview
Description
3-Methyl-4-hydroxyaminopyridine 1-oxide is an organic compound belonging to the pyridine family. Pyridines are heterocyclic aromatic compounds with a six-membered ring containing one nitrogen atom. This specific compound is characterized by the presence of a methyl group at the third position, a hydroxyamino group at the fourth position, and an oxide group at the first position of the pyridine ring. These functional groups confer unique chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-hydroxyaminopyridine 1-oxide typically involves the nitration of 3-methylpyridine followed by reduction and subsequent oxidation. The nitration step introduces a nitro group at the fourth position, which is then reduced to an amino group. The final step involves the oxidation of the amino group to form the hydroxyamino group.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4-hydroxyaminopyridine 1-oxide undergoes various chemical reactions, including:
Oxidation: The hydroxyamino group can be further oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or hydroxylamines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring, particularly at positions ortho and para to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under acidic or basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Amines and hydroxylamines.
Substitution: Various substituted pyridines depending on the reagents used.
Scientific Research Applications
3-Methyl-4-hydroxyaminopyridine 1-oxide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical properties.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Methyl-4-hydroxyaminopyridine 1-oxide involves its interaction with various molecular targets and pathways. The hydroxyamino group can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. The compound’s ability to undergo substitution reactions allows it to interact with enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxyaminopyridine 1-oxide: Lacks the methyl group at the third position.
3-Methylpyridine 1-oxide: Lacks the hydroxyamino group at the fourth position.
4-Nitropyridine 1-oxide: Contains a nitro group instead of a hydroxyamino group.
Uniqueness
3-Methyl-4-hydroxyaminopyridine 1-oxide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both a methyl group and a hydroxyamino group on the pyridine ring allows for a wide range of chemical transformations and interactions with biological targets.
Properties
CAS No. |
14070-03-2 |
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Molecular Formula |
C6H8N2O2 |
Molecular Weight |
140.14 g/mol |
IUPAC Name |
(NE)-N-(1-hydroxy-3-methylpyridin-4-ylidene)hydroxylamine |
InChI |
InChI=1S/C6H8N2O2/c1-5-4-8(10)3-2-6(5)7-9/h2-4,9-10H,1H3/b7-6+ |
InChI Key |
AKNBNECJPXGYCF-VOTSOKGWSA-N |
Isomeric SMILES |
CC\1=CN(C=C/C1=N\O)O |
Canonical SMILES |
CC1=CN(C=CC1=NO)O |
Origin of Product |
United States |
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